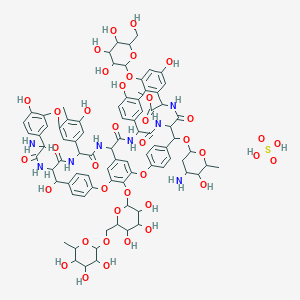
リスタセチン硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リスタセチンは、アミコラトプシス・ルリダ菌から得られるグリコペプチド系抗生物質です。 当初はブドウ球菌感染症の治療に使用されていましたが、血小板減少症や血小板凝集などの副作用が認められたため、後に中止されました . 現在では、フォン・ヴィレブランド病やベルナール・スーリエ症候群などの診断のために、主に研究室で使用されています .
製造方法
リスタセチンは、ノカルジア・ルリダの醗酵によって製造されます。 これらの成分は、紙ストリップ電気泳動法や紙クロマトグラフィー法を用いて分離できます . これらの化合物は両性であり、遊離塩基として単離でき、硫酸塩として結晶化できます . これらの化合物は酸性水溶液に可溶性ですが、中性水溶液には可溶性が低く、一般的に有機溶媒には不溶性です .
化学反応解析
リスタセチンは、酸による加水分解など、様々な化学反応を起こします。酸による加水分解では、糖とアミノ断片が分離され、グラム陽性菌に対する活性が最大30倍に増加します . リスタセチンは、アミノ基とフェノール基を含み、酸性水溶液中では安定しています . リスタセチンの分解産物は、親化合物と交差耐性はありません .
科学研究への応用
リスタセチンは、科学研究、特に血小板機能と血液凝固の研究において広く使用されています。 リスタセチンは、フォン・ヴィレブランド因子を血小板受容体グリコプロテインIb(GpIb)に結合させることで、血小板凝集を誘導します . この特性により、フォン・ヴィレブランド病やベルナール・スーリエ症候群などの出血性疾患の診断に役立ちます . さらに、リスタセチンは、血小板とフォン・ヴィレブランド因子の相互作用を研究し、血小板凝集のメカニズムを調査するためにも使用されます .
科学的研究の応用
Ristocetin is widely used in scientific research, particularly in the study of platelet function and blood coagulation. It induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib (GpIb) . This property makes it valuable in diagnosing bleeding disorders such as von Willebrand disease and Bernard–Soulier syndrome . Additionally, ristocetin is used to study the interaction of platelets with von Willebrand factor and to investigate the mechanisms of platelet aggregation .
作用機序
生化学分析
Biochemical Properties
Ristocetin Sulfate plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb). The interaction between Ristocetin Sulfate and vWF promotes the binding of vWF to GpIb, leading to platelet aggregation .
Cellular Effects
Ristocetin Sulfate has profound effects on various types of cells, especially platelets. It activates the von Willebrand factor that interacts with glycoprotein (GP) Ib/IX/V, which generates thromboxane A2 via phospholipase A2 activation, resulting in the release of the soluble CD40 ligand (sCD40L) from human platelets . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ristocetin Sulfate can change over time. For instance, Ristocetin-induced platelet aggregation (RIPA) is used as an in vitro test to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction . This test measures platelet aggregation with the help of von Willebrand factor (vWF) and Ristocetin Sulfate added in a graded fashion .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Ristocetin Sulfate in animal models are limited, it is generally understood that the effects of any compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that Ristocetin Sulfate activates the von Willebrand factor, which interacts with glycoprotein (GP) Ib/IX/V, leading to the generation of thromboxane A2 via phospholipase A2 activation .
Transport and Distribution
It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation .
Subcellular Localization
It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation . This suggests that Ristocetin Sulfate may be localized in areas where platelet aggregation occurs.
準備方法
Ristocetin is produced through the fermentation of Nocardia lurida. These components can be separated using paper strip electrophoresis and paper chromatography . The compounds are amphoteric, can be isolated as free bases, and crystallized as sulfates . They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .
化学反応の分析
Ristocetin undergoes various chemical reactions, including hydrolysis with acid, which splits off sugars and an amino fragment, increasing its activity against Gram-positive bacteria up to 30-fold . It contains amino and phenolic groups and is stable in aqueous acidic solutions . The degradation products of ristocetin do not retain cross-resistance properties with the parent compounds .
類似化合物との比較
リスタセチンは、バンコマイシンやテイコプラニンなどの他のグリコペプチド系抗生物質と類似しています。 リスタセチンは、フォン・ヴィレブランド因子との相互作用を通じて血小板凝集を誘導する能力において、独特です . リスタセチンとは異なり、バンコマイシンとテイコプラニンは主に細菌感染症の治療に使用され、同じ診断用途はありません . リスタセチン遺伝子クラスターの4つの非リボソームペプチド合成酵素タンパク質は、テイコプラニンの非リボソームペプチド合成酵素と同様のドメイン構成と予測されるアデニル化ドメイン特異性を持っています .
特性
CAS番号 |
11140-99-1 |
|---|---|
分子式 |
C95H112N8O48S |
分子量 |
2166.0 g/mol |
IUPAC名 |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |
InChIキー |
HHRPQUHYQBGHHF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
正規SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
外観 |
Light tan powder |
同義語 |
Ristocetin Sulfate; Ristomycin Sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)







![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)


![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)


